molecular formula C16H24ClN3OS B2914109 N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride CAS No. 2470437-82-0

N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride

Cat. No. B2914109
CAS RN: 2470437-82-0
M. Wt: 341.9
InChI Key: JNHVLMXDBLANHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C16H24ClN3OS and its molecular weight is 341.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics Study in Microflow Systems

The kinetics of reactions involving EN300-26675496 can be studied in microflow systems. This is important for understanding the reaction mechanisms and optimizing the conditions for synthesis. Such studies can lead to more efficient and cost-effective drug production processes .

Material for Continuous Flow Synthesis

EN300-26675496 can be synthesized in a continuous flow microreactor system. This method offers advantages over traditional batch synthesis, such as improved safety, scalability, and control over reaction parameters. Continuous flow synthesis is becoming increasingly important in industrial applications .

Development of Environmental Sensors

While the search did not yield direct applications of EN300-26675496 in environmental sensors, related compounds and methodologies can inform the development of sensitive and selective sensors. These sensors could potentially detect environmental pollutants or changes in conditions .

Organoboron Derivative Synthesis

Organoboron compounds are widely used in various chemical reactions, including C–C bond formation. EN300-26675496 could potentially serve as a precursor or intermediate in the synthesis of organoboron derivatives, which are valuable in medicinal chemistry and materials science .

Supramolecular Structure Analysis

The compound’s molecular structure allows for the formation of intermolecular hydrogen bonds, which can be analyzed to understand its supramolecular structure. This is significant for the design of new materials with specific properties, such as increased stability or reactivity .

Secondary Amine Formation

EN300-26675496 can be used in the preparation of secondary amines, which are important in the synthesis of pharmaceuticals, dyes, and agrochemicals. Secondary amines form the backbone of many drugs and are essential for the diversity of chemical structures in drug discovery .

Pharmaceutical Raw Material

As a raw material, EN300-26675496 is involved in the synthesis of many drug candidates. Its role as an intermediary can lead to the development of novel therapeutic agents, highlighting its importance in the pharmaceutical industry .

properties

IUPAC Name

N-(3-amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS.ClH/c1-10(2)13(17)7-8-19(4)16(20)15-12-9-11(3)5-6-14(12)21-18-15;/h5-6,9-10,13H,7-8,17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHVLMXDBLANHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2C(=O)N(C)CCC(C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride

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